N-(4-(4-(2-fluorophenoxy)-[1,4'-bipiperidine]-1'-carbonyl)phenyl)acetamide
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Overview
Description
N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a fluorophenoxy group attached to a bipiperidine structure, which is further linked to a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide typically involves multiple steps:
Formation of the Fluorophenoxy Intermediate: The initial step involves the preparation of the 2-fluorophenoxy intermediate. This can be achieved by reacting 2-fluorophenol with an appropriate halogenated compound under basic conditions.
Bipiperidine Formation: The next step involves the synthesis of the bipiperidine structure. This can be done by cyclizing a suitable diamine precursor in the presence of a dehydrating agent.
Coupling Reaction: The fluorophenoxy intermediate is then coupled with the bipiperidine structure using a coupling reagent such as PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in the presence of a base like silver carbonate.
Acetylation: The final step involves the acetylation of the coupled product to form N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be essential to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms, particularly those involving neurotransmitter systems.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. The fluorophenoxy group allows the compound to interact with neurotransmitter receptors, potentially modulating their activity. The bipiperidine structure provides a scaffold that can enhance binding affinity and selectivity. The acetyl group may play a role in the compound’s metabolic stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-aminophenoxy)phenyl)acetamide
- 2-(4-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 2-(4-fluorophenoxy)-N-(1-naphthyl)acetamide
Uniqueness
N-(4-(4-(2-fluorophenoxy)-[1,4’-bipiperidine]-1’-carbonyl)phenyl)acetamide is unique due to its combination of a fluorophenoxy group with a bipiperidine structure. This combination provides distinct physicochemical properties, such as enhanced lipophilicity and potential for crossing the blood-brain barrier, making it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
N-[4-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidine-1-carbonyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN3O3/c1-18(30)27-20-8-6-19(7-9-20)25(31)29-14-10-21(11-15-29)28-16-12-22(13-17-28)32-24-5-3-2-4-23(24)26/h2-9,21-22H,10-17H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIKLWQGFPIWHDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(CC3)OC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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